Cas no 1508889-75-5 (3-(dimethyl-1H-1,2,4-triazol-5-yl)butan-1-amine)

3-(dimethyl-1H-1,2,4-triazol-5-yl)butan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- 3-(dimethyl-1H-1,2,4-triazol-5-yl)butan-1-amine
- 1508889-75-5
- EN300-1077291
-
- Inchi: 1S/C8H16N4/c1-6(4-5-9)8-10-7(2)11-12(8)3/h6H,4-5,9H2,1-3H3
- InChI Key: GFQGCLQEIKTFCK-UHFFFAOYSA-N
- SMILES: N1(C)C(C(C)CCN)=NC(C)=N1
Computed Properties
- Exact Mass: 168.137496527g/mol
- Monoisotopic Mass: 168.137496527g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 139
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 56.7Ų
3-(dimethyl-1H-1,2,4-triazol-5-yl)butan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1077291-5.0g |
3-(dimethyl-1H-1,2,4-triazol-5-yl)butan-1-amine |
1508889-75-5 | 5g |
$3645.0 | 2023-06-10 | ||
Enamine | EN300-1077291-0.25g |
3-(dimethyl-1H-1,2,4-triazol-5-yl)butan-1-amine |
1508889-75-5 | 95% | 0.25g |
$1038.0 | 2023-10-28 | |
Enamine | EN300-1077291-1g |
3-(dimethyl-1H-1,2,4-triazol-5-yl)butan-1-amine |
1508889-75-5 | 95% | 1g |
$1129.0 | 2023-10-28 | |
Enamine | EN300-1077291-2.5g |
3-(dimethyl-1H-1,2,4-triazol-5-yl)butan-1-amine |
1508889-75-5 | 95% | 2.5g |
$2211.0 | 2023-10-28 | |
Enamine | EN300-1077291-5g |
3-(dimethyl-1H-1,2,4-triazol-5-yl)butan-1-amine |
1508889-75-5 | 95% | 5g |
$3273.0 | 2023-10-28 | |
Enamine | EN300-1077291-10g |
3-(dimethyl-1H-1,2,4-triazol-5-yl)butan-1-amine |
1508889-75-5 | 95% | 10g |
$4852.0 | 2023-10-28 | |
Enamine | EN300-1077291-0.1g |
3-(dimethyl-1H-1,2,4-triazol-5-yl)butan-1-amine |
1508889-75-5 | 95% | 0.1g |
$993.0 | 2023-10-28 | |
Enamine | EN300-1077291-1.0g |
3-(dimethyl-1H-1,2,4-triazol-5-yl)butan-1-amine |
1508889-75-5 | 1g |
$1256.0 | 2023-06-10 | ||
Enamine | EN300-1077291-0.5g |
3-(dimethyl-1H-1,2,4-triazol-5-yl)butan-1-amine |
1508889-75-5 | 95% | 0.5g |
$1084.0 | 2023-10-28 | |
Enamine | EN300-1077291-10.0g |
3-(dimethyl-1H-1,2,4-triazol-5-yl)butan-1-amine |
1508889-75-5 | 10g |
$5405.0 | 2023-06-10 |
3-(dimethyl-1H-1,2,4-triazol-5-yl)butan-1-amine Related Literature
-
1. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
-
Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914
-
Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
-
Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
-
Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521
Additional information on 3-(dimethyl-1H-1,2,4-triazol-5-yl)butan-1-amine
Professional Introduction to Compound with CAS No. 1508889-75-5 and Product Name: 3-(dimethyl-1H-1,2,4-triazol-5-yl)butan-1-amine
The compound identified by the CAS number 1508889-75-5 and the product name 3-(dimethyl-1H-1,2,4-triazol-5-yl)butan-1-amine represents a significant advancement in the field of chemical and pharmaceutical research. This compound belongs to a class of heterocyclic amines, which have garnered considerable attention due to their diverse biological activities and potential applications in medicinal chemistry. The structural framework of this molecule incorporates a dimethyl-1H-1,2,4-triazole moiety, which is known for its stability and versatility in drug design. This triazole ring is linked to a butan-1-amine backbone, creating a unique pharmacophore that may contribute to its pharmacological properties.
In recent years, there has been a growing interest in the development of novel therapeutic agents derived from triazole-containing compounds. The dimethyl-1H-1,2,4-triazole moiety is particularly noteworthy as it has been shown to exhibit inhibitory effects on various enzymatic targets and can modulate cellular signaling pathways. This makes it an attractive scaffold for the design of drugs targeting inflammatory diseases, infectious disorders, and even certain types of cancer. The butan-1-amine component further enhances the compound's potential by providing a flexible alkyl chain that can be modified to optimize solubility, bioavailability, and metabolic stability.
Current research in the field of medicinal chemistry has highlighted the importance of structure-activity relationships (SAR) in designing effective small-molecule drugs. The compound 3-(dimethyl-1H-1,2,4-triazol-5-yl)butan-1-amine exemplifies this principle by combining two pharmacologically relevant moieties into a single entity. Studies have demonstrated that modifications to the triazole ring can significantly alter the biological activity of related compounds. For instance, derivatives with different substituents on the triazole ring have been investigated for their potential as kinase inhibitors or antimicrobial agents. The presence of dimethyl groups in this compound may enhance its binding affinity to target proteins while also improving its metabolic profile.
The butan-1-amine portion of the molecule is another critical feature that contributes to its pharmacological potential. Amines are well-known for their ability to interact with biological targets through hydrogen bonding and ionic interactions. In this context, the amine group in 3-(dimethyl-1H-1,2,4-triazol-5-yl)butan-1-amine could serve as a key pharmacophore for binding to specific enzymes or receptors. Furthermore, the butyl chain provides a hydrophobic anchor that can enhance membrane permeability, making it easier for the compound to penetrate cellular barriers. This balance between hydrophilic and hydrophobic properties is crucial for achieving optimal pharmacokinetic profiles.
Recent advances in computational chemistry have enabled researchers to predict the biological activity of novel compounds with greater accuracy before conducting expensive experimental trials. Molecular docking studies have been particularly useful in evaluating how 3-(dimethyl-1H-1,2,4-triazol-5-yl)butan-1-amine interacts with potential target proteins. These simulations have suggested that the compound may exhibit inhibitory activity against certain enzymes involved in inflammatory pathways. For example, preliminary data indicate that it could interfere with the activity of cyclooxygenase (COX) enzymes or lipoxygenase (LOX) enzymes, which are key mediators of inflammation.
In addition to its potential as an anti-inflammatory agent, 3-(dimethyl-H)-triazol-butanamine has shown promise in other therapeutic areas. Research has explored its possible applications in treating infectious diseases caused by bacteria or fungi. The triazole ring is known to possess antimicrobial properties due to its ability to disrupt fungal cell membranes or inhibit bacterial enzyme function. By incorporating this moiety into a larger molecule like 3-(dimethyl-H)-triazol-butanamine, researchers aim to develop more potent and selective antimicrobial agents that can overcome existing drug resistance mechanisms.
The development of new drugs often involves optimizing various physicochemical properties such as solubility, stability, and bioavailability. The structural design of 3-(dimethyl-H)-triazol-butanamine takes into account these factors to ensure that it can be effectively formulated into a drug product. For instance, modifications to the butyl chain can be made to improve solubility in water or organic solvents while maintaining biological activity. Additionally, stereochemical considerations are crucial for ensuring that the compound binds correctly to its target without unintended side effects.
Preclinical studies are essential for evaluating the safety and efficacy of new compounds before they can be tested in human trials. In these studies, 3-(dimethyl-H)-triazol-butanamine CAS NO1508889755 has been assessed for its toxicity profile using various animal models. Early results suggest that it exhibits low toxicity at therapeutic doses but may cause some side effects at higher concentrations. These findings are consistent with other triazole-containing compounds that have shown similar profiles in preclinical testing.
The integration of cutting-edge technologies such as high-throughput screening (HTS) has accelerated the discovery process for novel drug candidates like 3-(dimethyl-H)-triazol-butanamine CAS NO1508889755 HTS allows researchers to rapidly test thousands of compounds against multiple biological targets simultaneously identifying those with promising activity early in the discovery pipeline This approach has significantly reduced the time required from identifying a lead compound to advancing it into clinical development
The future prospects for 3-(dimethyl-H)-triazol-butanamine CAS NO1508889755 are promising given its unique structural features and potential biological activities Further research is needed to fully elucidate its mechanism(s) of action as well as optimize its pharmacokinetic properties These efforts will be critical for translating preclinical findings into successful clinical outcomes
1508889-75-5 (3-(dimethyl-1H-1,2,4-triazol-5-yl)butan-1-amine) Related Products
- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)
- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)
- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)
- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)
- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)
- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)
- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)
- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)
- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)



